N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride
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Overview
Description
N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a sulfonamide group, a chloropyridine moiety, and an amino-phenylethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride typically involves multiple steps:
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Formation of the Amino-Phenylethyl Intermediate: : The initial step involves the synthesis of the 2-amino-2-phenylethylamine intermediate. This can be achieved through the reductive amination of phenylacetaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
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Chloropyridine Derivative Preparation: : The 6-chloropyridine-3-sulfonyl chloride is synthesized by chlorosulfonation of 6-chloropyridine. This reaction typically uses chlorosulfonic acid or sulfuryl chloride as the sulfonating agent.
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Coupling Reaction: : The final step involves the coupling of the 2-amino-2-phenylethylamine with the 6-chloropyridine-3-sulfonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
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Hydrochloride Salt Formation: : The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
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Substitution Reactions: : The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can modify the sulfonamide group.
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Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide hydrochloride
- N-(2-amino-2-phenylethyl)-4-chloropyridine-3-sulfonamide hydrochloride
- N-(2-amino-2-phenylethyl)-6-bromopyridine-3-sulfonamide hydrochloride
Uniqueness
N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide hydrochloride is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-6-chloropyridine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S.ClH/c14-13-7-6-11(8-16-13)20(18,19)17-9-12(15)10-4-2-1-3-5-10;/h1-8,12,17H,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWYNGNHAJUWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=C(C=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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